N-ethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide
Übersicht
Beschreibung
N-ethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide, also known as EDBI, is a chemical compound with various scientific research applications. EDBI is a potent inhibitor of the protein-protein interaction between transcription factor HIF-1α and its coactivator p300/CBP. EDBI has been shown to inhibit the transcriptional activity of HIF-1α, a key regulator of the cellular response to hypoxia.
Wirkmechanismus
N-ethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide acts as a potent inhibitor of the protein-protein interaction between HIF-1α and its coactivator p300/CBP. This interaction is critical for the transcriptional activity of HIF-1α, and inhibition of this interaction leads to the inhibition of HIF-1α transcriptional activity. This, in turn, leads to the inhibition of the cellular response to hypoxia, which is critical for the development and progression of various types of cancer.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit the transcriptional activity of HIF-1α, this compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory effects, making it a promising candidate for the development of novel anti-inflammatory therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-ethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide is its specificity for the protein-protein interaction between HIF-1α and p300/CBP. This specificity makes it a valuable tool for studying the cellular response to hypoxia and the development and progression of various types of cancer. However, this compound also has some limitations for lab experiments. For example, this compound is a relatively complex molecule that can be difficult to synthesize, and its activity can be affected by factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for the research on N-ethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide. One promising direction is the development of novel cancer therapies based on the inhibition of the protein-protein interaction between HIF-1α and p300/CBP. Another promising direction is the development of novel anti-inflammatory therapies based on the anti-inflammatory effects of this compound. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and to optimize its synthesis and activity for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
N-ethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide has been shown to have a wide range of scientific research applications. One of the most promising applications of this compound is in the field of cancer research. HIF-1α is a key regulator of the cellular response to hypoxia, and its overexpression has been linked to the development and progression of various types of cancer. This compound has been shown to inhibit the transcriptional activity of HIF-1α, making it a promising candidate for the development of novel cancer therapies.
Eigenschaften
IUPAC Name |
N-ethyl-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-2-15-21(19,20)9-6-8-4-3-5-10-12(8)11(7-9)14(18)16-13(10)17/h3-7,15H,2H2,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUAKFKNSZDQCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C3C(=C1)C=CC=C3C(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.